molecular formula C40H52O4 B196054 beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)- CAS No. 7542-45-2

beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-

Cat. No.: B196054
CAS No.: 7542-45-2
M. Wt: 596.8 g/mol
InChI Key: MQZIGYBFDRPAKN-QISQUURKSA-N
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Description

rac-Astaxanthin is a carotenoid pigment found primarily in marine animals including shrimp and salmon. It is a potent lipid-soluble antioxidant.
Astaxanthin, also known as e 161J or ovoester, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. Thus, astaxanthin is considered to be an isoprenoid lipid molecule. Astaxanthin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Astaxanthin has been primarily detected in blood. Within the cell, astaxanthin is primarily located in the membrane (predicted from logP) and cytoplasm. Astaxanthin can be biosynthesized from beta-carotene.

Mechanism of Action

Astaxanthin, also known as NSC635689, beta,beta-Carotene-4,4’-dione, 3,3’-dihydroxy-, (3S,3’S)-, or 6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one, is a potent antioxidant carotenoid .

Target of Action

Astaxanthin’s primary targets are reactive oxygen species (ROS) and inflammatory mediators within the body .

Mode of Action

Astaxanthin exerts its effects primarily through its antioxidant and anti-inflammatory properties. It neutralizes ROS, thereby reducing oxidative stress . It also inhibits the production of proinflammatory cytokines, such as TNFα and IL-6 .

Biochemical Pathways

Astaxanthin affects several biochemical pathways. It blocks NF-κB activation, which is a key regulator of the immune response to infection . It also enhances the phagocytosis and bactericidal ability of neutrophils .

Pharmacokinetics

Astaxanthin is lipid-soluble, which influences its absorption, distribution, metabolism, and excretion (ADME) properties . It is soluble in DMSO, chloroform, DMF, ethanol, and methanol . Its bioavailability can be influenced by factors such as diet and the presence of other nutrients .

Result of Action

The antioxidant and anti-inflammatory actions of astaxanthin result in a range of cellular effects. These include reduced oxidative stress, decreased inflammation, and enhanced immune response . It has also been shown to have neuroprotective effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of astaxanthin. For example, its antioxidant activity can be affected by the presence of other antioxidants or pro-oxidants . Its stability can be influenced by factors such as light, temperature, and pH .

Properties

IUPAC Name

6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZIGYBFDRPAKN-QISQUURKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(CC2(C)C)O)C)\C)\C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283113
Record name 3,3′-Dihydroxy-β,β-carotene-4,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7542-45-2
Record name 3,3′-Dihydroxy-β,β-carotene-4,4′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7542-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Dihydroxy-β,β-carotene-4,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dihydro-β,β-carotene-4,4'-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-
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beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-
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beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-
Customer
Q & A

Q1: How does the chemical structure of astaxanthin, specifically the presence of esters, influence its absorption in fish?

A2: Studies on rainbow trout (Oncorhynchus mykiss) suggest that the presence of esters in astaxanthin, commonly found in natural sources, does not significantly hinder its absorption []. While steady-state serum astaxanthin concentrations were slightly higher in fish fed free astaxanthin compared to those fed esterified astaxanthin, the rates of absorption into serum following a single meal were not significantly different []. This finding suggests that the anterior intestine of rainbow trout effectively hydrolyzes astaxanthin esters, facilitating absorption [].

Q2: Can astaxanthin derived from plants be a viable alternative to algal or synthetic sources?

A3: Research demonstrates the successful engineering of an astaxanthin synthetic pathway in Nicotiana benthamiana plants using genes from the Adonis genus []. These transgenic plants accumulate astaxanthin without adverse effects on growth and exhibit improved seedling survivability under UV stress []. This successful implementation suggests that plant-derived astaxanthin could be a promising alternative source for various applications, potentially offering advantages in production cost and scalability.

Q3: Beyond pigmentation, are there other potential benefits of astaxanthin supplementation in fish?

A4: While research primarily focuses on pigmentation, some studies indicate potential benefits of astaxanthin beyond coloration. For example, in Astronotus ocellatus, astaxanthin supplementation, especially from Dunaliella salina, positively influences growth performance and immune response []. These findings warrant further investigation into the broader impacts of astaxanthin on fish health and well-being.

Q4: What analytical techniques are commonly employed to study astaxanthin?

A5: Several analytical methods are utilized to characterize and quantify astaxanthin. High-Performance Liquid Chromatography (HPLC) is commonly used to measure astaxanthin content in various matrices, including fish eggs [] and skin []. Spectroscopic techniques, such as measuring redness (a) and yellowness (b) values, provide insights into the pigmentation effects of astaxanthin []. Transcriptome and metabolome analyses help elucidate the molecular mechanisms underlying astaxanthin's effects on pigmentation-related gene expression and metabolic pathways [].

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